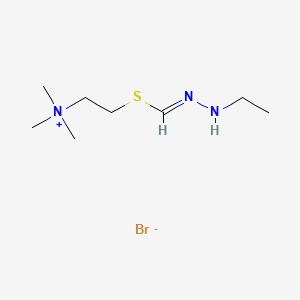

N'-Ethylamidinothiocholine

Description

Structure

3D Structure of Parent

Properties

CAS No. |

51384-91-9 |

|---|---|

Molecular Formula |

C8H20BrN3S |

Molecular Weight |

270.24 g/mol |

IUPAC Name |

2-[(E)-(ethylhydrazinylidene)methyl]sulfanylethyl-trimethylazanium;bromide |

InChI |

InChI=1S/C8H20N3S.BrH/c1-5-9-10-8-12-7-6-11(2,3)4;/h8-9H,5-7H2,1-4H3;1H/q+1;/p-1/b10-8+; |

InChI Key |

RRSPOVJJVYGEJC-VRTOBVRTSA-M |

Isomeric SMILES |

CCN/N=C/SCC[N+](C)(C)C.[Br-] |

Canonical SMILES |

CCNN=CSCC[N+](C)(C)C.[Br-] |

Origin of Product |

United States |

Synthetic Methodologies for N Ethylamidinothiocholine and Its Congeners

Classical Synthetic Pathways to Amidinothiocholine Derivatives

Classical approaches to the synthesis of amidinothiocholine derivatives would likely involve the formation of the amidine functional group from a suitable thiocholine (B1204863) precursor. A common method for synthesizing N-substituted amidines involves the reaction of a nitrile with an amine. In the context of N'-Ethylamidinothiocholine, this could potentially involve the reaction of a nitrile-containing thiocholine analogue with ethylamine (B1201723). Another classical route is the Pinner reaction, where a nitrile reacts with an alcohol in the presence of an acid to form an imino ether hydrochloride (a Pinner salt), which can then react with an amine to yield the corresponding amidine.

A plausible, though not explicitly documented, pathway could start from S-(2-aminoethyl)thiocholine or a protected derivative. The primary amine of this precursor could be reacted with an ethylimidate, or undergo a multi-step conversion to introduce the N-ethylamidine group. The general scheme for amidine synthesis from amines often involves activation of the amine followed by reaction with a suitable electrophile.

Table 1: Plausible Classical Synthetic Reactions for Amidine Formation

| Reactant 1 | Reactant 2 | Product | General Reaction Type |

| Thiocholine-nitrile | Ethylamine | This compound | Nucleophilic addition to nitrile |

| Thiocholine-amine | Ethylimidate | This compound | Imidate aminolysis |

| Thiocholine-nitrile | Ethanol, HCl then Ethylamine | This compound | Pinner reaction |

Development of Advanced Synthetic Strategies for this compound

Advanced synthetic strategies would aim to improve upon classical methods in terms of efficiency, selectivity, and mildness of reaction conditions.

This compound possesses a chiral center at the choline (B1196258) backbone. The stereoselective synthesis of this compound would require either the use of a chiral starting material, such as an enantiomerically pure thiocholine precursor, or the application of an asymmetric synthesis methodology. Enantioselective synthesis of related thio-compounds has been achieved through methods like sulfa-Michael additions catalyzed by chiral organocatalysts. Such a strategy could potentially be adapted to introduce the thiocholine moiety stereoselectively.

In the absence of a direct stereoselective synthesis, chiral resolution of a racemic mixture of this compound would be necessary to obtain enantiomerically pure forms. Common chiral resolution techniques include:

Diastereomeric salt formation: Reacting the racemic mixture with a chiral resolving agent to form diastereomeric salts, which can then be separated by crystallization.

Chiral chromatography: Using a chiral stationary phase (CSP) in high-performance liquid chromatography (HPLC) to separate the enantiomers. Polysaccharide-based CSPs are often effective for the separation of chiral amines and related compounds.

Table 2: Potential Chiral Resolution Techniques for this compound

| Technique | Principle | Potential Application |

| Diastereomeric Salt Crystallization | Formation of separable diastereomeric salts with a chiral acid. | Separation of (R)- and (S)-N'-Ethylamidinothiocholine. |

| Chiral HPLC | Differential interaction of enantiomers with a chiral stationary phase. | Analytical and preparative separation of enantiomers. nih.govnih.govunife.it |

Optimization of reaction conditions is crucial for maximizing the yield and purity of the final product. For the synthesis of N-substituted amidines, key parameters to optimize include the choice of solvent, temperature, catalyst, and base. For instance, in the direct N-alkylation of primary amines, cesium carbonate has been shown to be an effective base. High-throughput screening and design of experiments (DoE) methodologies can be employed to systematically explore the reaction parameter space and identify optimal conditions. beilstein-journals.orgresearchgate.net Purification of the final product would likely involve chromatographic techniques to remove any unreacted starting materials or byproducts.

Derivatization Strategies for this compound Analogues

To be used as a biological probe, this compound would need to be functionalized with a reactive group suitable for bioconjugation. This could involve introducing a linker with a terminal functional group such as a carboxylic acid, an amine, an azide, or an alkyne. This functionalized analogue could then be conjugated to biomolecules like proteins or peptides. The thioether linkage in the thiocholine backbone could also potentially be a target for specific chemical modifications, although this might compromise the structural integrity of the molecule.

Isotopic Labeling: For use in metabolic studies or as internal standards in mass spectrometry, isotopically labeled this compound could be synthesized. This would typically involve incorporating stable isotopes such as deuterium (B1214612) (²H), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N) into the molecule. A common strategy is to use a labeled precursor in the synthesis. For example, ¹³C- or ¹⁵N-labeled ethylamine could be used in the amidine formation step to introduce the label into the N'-ethyl group. Alternatively, radiolabeling with isotopes like carbon-11 (B1219553) (¹¹C) or iodine-125 (B85253) (¹²⁵I) could be performed for in vivo imaging applications, likely through late-stage functionalization of a suitable precursor. nih.gov

Fluorescent Labeling: To create a fluorescent probe, this compound could be covalently attached to a fluorophore. This is typically achieved by reacting a functionalized analogue of the compound with an amine- or thiol-reactive fluorescent dye. The choice of fluorophore would depend on the desired photophysical properties, such as excitation and emission wavelengths. For example, a version of this compound functionalized with a primary amine could be reacted with an N-hydroxysuccinimidyl (NHS) ester of a fluorescent dye. nih.govnih.gov

Table 3: Common Labeling Strategies and Their Applications

| Label Type | Isotope/Fluorophore | Synthetic Approach | Application |

| Isotopic | ²H, ¹³C, ¹⁵N | Use of labeled precursors in synthesis. | Mass spectrometry, NMR studies. |

| Isotopic (Radio) | ¹¹C, ¹²⁵I | Late-stage radiolabeling of a precursor. nih.gov | PET/SPECT imaging. |

| Fluorescent | Fluorescein, Rhodamine, etc. | Conjugation of a functionalized analogue with a reactive dye. nih.gov | Fluorescence microscopy, flow cytometry. |

Sustainable and Green Chemistry Approaches in this compound Synthesis

Key areas for developing greener syntheses of this compound and its congeners could include:

Catalytic Methods: The use of catalytic instead of stoichiometric reagents can significantly reduce waste and improve atom economy. For instance, the development of efficient catalysts for the formation of the amidine or thioether linkages would be a significant step towards a greener synthesis. Research into catalytic approaches for constructing N-heterocycles and other complex molecules is an active field, and these principles could be adapted for the synthesis of this compound.

Use of Greener Solvents: Traditional organic syntheses often rely on volatile and potentially hazardous organic solvents. A key aspect of green chemistry is the replacement of these with more environmentally benign alternatives, such as water, supercritical fluids, or bio-derived solvents like 2-methyltetrahydrofuran (B130290) (2-MeTHF) and cyclopentyl methyl ether (CPME). The development of synthetic protocols for this compound that are compatible with such solvents would represent a significant advancement in its sustainable production.

Energy Efficiency: The use of alternative energy sources, such as microwave irradiation or ultrasound, can often lead to shorter reaction times and reduced energy consumption compared to conventional heating. These techniques have been successfully applied to a wide range of organic transformations and could potentially be employed in the synthesis of this compound to improve its energy efficiency.

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product is a fundamental principle of green chemistry. This involves minimizing the use of protecting groups and choosing reactions that are inherently more atom-economical.

While the specific research data and detailed findings for the sustainable synthesis of this compound are yet to be published, the following table outlines hypothetical green chemistry approaches that could be investigated based on established principles.

| Green Chemistry Principle | Potential Application in this compound Synthesis | Expected Benefits |

| Use of Catalysis | Development of a catalytic method for the formation of the amidine group. | Reduced waste, higher efficiency, milder reaction conditions. |

| Benign Solvents | Synthesis in aqueous media or with biodegradable solvents. | Reduced environmental impact, improved safety. |

| Renewable Feedstocks | Utilization of bio-based starting materials for the ethylamine or thiocholine fragments. | Reduced reliance on fossil fuels, improved sustainability. |

| Energy Efficiency | Application of microwave-assisted or flow chemistry techniques. | Faster reactions, lower energy consumption, better process control. |

| Waste Reduction | Designing a one-pot synthesis to minimize purification steps. | Less solvent waste, higher overall yield. |

It is important to note that the practical implementation of these approaches would require significant research and development to optimize reaction conditions and ensure the efficient and selective synthesis of the target compound. The lack of specific literature in this area highlights an opportunity for future research to develop and report on sustainable synthetic methodologies for this compound and its congeners.

Advanced Structural Elucidation and Spectroscopic Characterization of N Ethylamidinothiocholine

Single-Crystal X-ray Diffraction for Absolute Configuration and Conformation Analysis

Single-crystal X-ray diffraction (SCXRD) stands as the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. unimi.itmdpi.com This technique would provide unequivocal proof of the molecular connectivity, absolute configuration, and preferred solid-state conformation of N'-Ethylamidinothiocholine.

For a successful SCXRD analysis, this compound would first need to be crystallized into a high-quality single crystal. The crystal would then be exposed to a focused X-ray beam, and the resulting diffraction pattern would be collected. The analysis of this pattern allows for the calculation of the electron density map of the molecule, from which the positions of individual atoms can be determined with high precision.

Based on the analysis of a closely related compound, Acetylthiocholine, we can anticipate key structural features. embopress.orgnih.gov The crystal structure would confirm the presence of the quaternary ammonium (B1175870) group and the thioester-like amidinium moiety. Important parameters such as bond lengths, bond angles, and torsion angles would be precisely measured. For instance, the conformation around the S-C and C-N bonds would be clearly defined, revealing whether the molecule adopts a gauche or trans conformation in the solid state. acs.org

Table 1: Projected Crystallographic Data for this compound Based on Analogous Structures

| Parameter | Projected Value/Information |

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | P2₁/c or similar centrosymmetric group |

| a (Å) | 10-15 |

| b (Å) | 5-10 |

| c (Å) | 15-20 |

| β (°) | 90-105 |

| Volume (ų) | 1500-2000 |

| Z | 4 |

| Key Torsion Angle (N-C-C-S) | Expected to be in the range of 80-100° (gauche) or ~180° (trans) |

Note: This data is hypothetical and projected based on the crystallographic data of similar small organic molecules.

The absolute configuration of any stereocenters in the molecule could also be determined, typically by using anomalous dispersion effects if a suitable heavy atom is present or by crystallizing with a chiral counter-ion.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for elucidating the structure of molecules in solution. springernature.com It provides detailed information about the chemical environment, connectivity, and stereochemistry of magnetically active nuclei such as ¹H and ¹³C.

For this compound, a combination of one-dimensional (¹H and ¹³C) and multi-dimensional NMR experiments would be required for a comprehensive structural assignment.

Table 2: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| -N⁺(CH₃)₃ | ~3.2 | Singlet |

| -CH₂-N⁺ | ~3.5 | Triplet |

| -S-CH₂- | ~3.0 | Triplet |

| -NH-CH₂-CH₃ | ~3.4 | Quartet |

| -NH-CH₂-CH₃ | ~1.2 | Triplet |

| =NH and/or -NH- | 7.0-9.0 | Broad Singlet |

Note: Predicted shifts are based on typical values for choline (B1196258), thiocholine (B1204863), and ethylamine (B1201723) fragments. acs.orghmdb.caresearchgate.net

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

| -N⁺(CH₃)₃ | ~54 |

| -CH₂-N⁺ | ~67 |

| -S-CH₂- | ~30 |

| C=N⁺ | ~165 |

| -NH-CH₂-CH₃ | ~40 |

| -NH-CH₂-CH₃ | ~15 |

Note: Predicted shifts are based on typical values for choline and amidinium functionalities. acs.orgrsc.org

To unambiguously assign all proton and carbon signals and to confirm the connectivity of the molecule, several two-dimensional (2D) NMR experiments would be performed.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. nih.gov For this compound, cross-peaks would be expected between the protons of the -CH₂-N⁺ and -S-CH₂- groups, as well as between the -NH-CH₂-CH₃ and -NH-CH₂-CH₃ protons, confirming the ethyl and thiocholine fragments.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. nih.gov It would be used to definitively assign the carbon signals based on the already assigned proton signals. For example, the proton signal at ~3.5 ppm would show a correlation to the carbon signal at ~67 ppm.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds apart. This is crucial for establishing the connectivity between different functional groups. A key correlation would be expected from the protons of the -S-CH₂- group to the amidinium carbon (C=N⁺) at ~165 ppm, which would confirm the thiocholine and amidinium linkage.

Solid-state NMR (ssNMR) is a powerful technique for studying the structure and dynamics of materials in the solid state, and it is particularly useful for characterizing polymorphism. pnas.org Polymorphs are different crystalline forms of the same compound that can exhibit different physical properties.

If this compound can exist in multiple polymorphic forms, ssNMR would be able to distinguish them. The chemical shifts in ¹³C ssNMR are highly sensitive to the local molecular environment, so different crystal packing arrangements in polymorphs would result in distinct sets of peaks in the ssNMR spectrum. Techniques like Cross-Polarization Magic Angle Spinning (CP-MAS) would be employed to obtain high-resolution spectra.

Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a fundamental analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns. whitman.edu

High-resolution mass spectrometry (HRMS) provides a very accurate measurement of the mass of a molecule, which can be used to determine its elemental composition. acs.org For this compound, HRMS would be used to confirm its molecular formula. The expected monoisotopic mass of the this compound cation would be calculated, and the experimentally measured mass from an HRMS instrument (such as a TOF or Orbitrap analyzer) would be compared to this value with a high degree of accuracy (typically within 5 ppm). mdpi.comresearchgate.net

Table 4: HRMS Data for this compound Cation (C₇H₁₉N₂S⁺)

| Parameter | Value |

| Molecular Formula | C₇H₁₉N₂S⁺ |

| Calculated Monoisotopic Mass | 163.1269 |

| Expected HRMS Result | 163.1269 ± 0.0008 (for 5 ppm mass accuracy) |

Tandem mass spectrometry (MS/MS) is used to study the fragmentation of ions. nih.govnih.gov In an MS/MS experiment, the molecular ion of this compound would be selected and then fragmented by collision with an inert gas. The resulting fragment ions would be analyzed to provide information about the structure of the molecule.

The fragmentation of quaternary ammonium compounds often involves the loss of alkyl groups from the nitrogen atom. rsc.org Thioesters can cleave at the C-S bond. nih.gov For this compound, characteristic fragmentation pathways would be expected.

Table 5: Predicted Key Fragment Ions in the MS/MS Spectrum of this compound

| m/z (Predicted) | Fragment Identity/Origin |

| 104 | Loss of trimethylamine (B31210) ((CH₃)₃N) from the choline moiety |

| 87 | Cleavage of the S-CH₂ bond |

| 76 | Fragment corresponding to the ethylamidinium moiety |

| 59 | Loss of the ethyl group from the amidinium moiety |

| 58 | Fragment corresponding to [CH₂=N(CH₃)₂]⁺ |

Note: These fragmentation predictions are based on general fragmentation rules for similar functional groups. creative-proteomics.comlibretexts.orgjove.com

The analysis of these fragment ions would allow for the confirmation of the different structural components of this compound and their connectivity.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, provides a powerful non-destructive method for identifying the functional groups within a molecule by probing their characteristic vibrational modes. nih.govmdpi.comkurouskilab.com The IR spectrum arises from the absorption of infrared radiation at frequencies corresponding to the vibrational transitions of molecular dipoles, while Raman spectroscopy involves the inelastic scattering of monochromatic light, revealing vibrational modes that modulate the polarizability of the molecule. mdpi.com

For this compound, the vibrational spectrum is expected to be a composite of the vibrations of the N-ethylamidine group, the thiocholine framework, and the ethyl substituent. The amidine group, with its C=N double bond and C-N single bonds, will exhibit characteristic stretching and bending vibrations. The thioester linkage and the quaternary ammonium group also possess distinct vibrational signatures.

Expected Infrared (IR) Absorption Bands:

The IR spectrum of this compound is anticipated to show several key absorption bands that are diagnostic for its primary functional groups. The N-H stretching vibrations of the amidine group are expected to appear as a broad band in the region of 3300-3100 cm⁻¹. The C=N stretching vibration of the imine functionality within the amidine group is a strong and characteristic absorption, typically observed in the 1680-1620 cm⁻¹ range. The C-N stretching vibrations of the amidine and the thiocholine backbone would likely appear in the fingerprint region, between 1250 and 1020 cm⁻¹.

Expected Raman Scattering Peaks:

Interactive Data Table: Predicted Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Shift (cm⁻¹) | Intensity |

| Amidine | N-H Stretch | 3300-3100 | 3300-3100 | Medium-Strong, Broad (IR) |

| Amidine | C=N Stretch | 1680-1620 | 1680-1620 | Strong (IR), Strong (Raman) |

| Thioester | C=O Stretch | 1700-1680 | 1700-1680 | Strong (IR) |

| Amidine/Choline | C-N Stretch | 1250-1020 | 1250-1020 | Medium (IR) |

| Thiocholine | C-S Stretch | 700-600 | 700-600 | Weak (IR), Medium (Raman) |

| Ethyl/Choline | C-H Stretch | 3000-2850 | 3000-2850 | Strong (IR & Raman) |

| Ethyl/Choline | C-H Bend | 1470-1370 | 1470-1370 | Medium (IR & Raman) |

Chiroptical Spectroscopy (e.g., Circular Dichroism) for Stereochemical Characterization

Chiroptical spectroscopy, particularly circular dichroism (CD), is a powerful technique for the stereochemical analysis of chiral molecules. CD measures the differential absorption of left and right circularly polarized light by a chiral chromophore. For this compound to be amenable to CD analysis, it must possess a chiral center. The potential sources of chirality in this molecule could be a chiral center in the ethyl group or, more interestingly, a chiral sulfur atom in the thiocholine moiety if it exists as a sulfonium (B1226848) salt. nih.govopenstax.orglibretexts.org

Assuming the existence of a stereocenter, the CD spectrum would provide valuable information about the absolute configuration and conformational preferences of the molecule. The electronic transitions of the chromophoric groups within the molecule, such as the C=N of the amidine and the C=O of the thioester, would give rise to CD signals.

Potential Chromophores and Expected CD Spectra:

The primary chromophores in this compound are the amidine and thioester groups. The n→π* and π→π* electronic transitions of the C=N and C=O groups are expected to be optically active if they are in a chiral environment. The n→π* transition of the C=O group in thioesters typically appears around 230-240 nm, and the corresponding π→π* transition occurs at a shorter wavelength. The C=N group of the amidine would also exhibit n→π* and π→π* transitions.

The sign and magnitude of the Cotton effects (the peaks in a CD spectrum) would be dependent on the spatial arrangement of these chromophores relative to the chiral center. For instance, if the molecule adopts a preferred conformation, the through-space interaction of the electric transition dipole moments of the amidine and thioester chromophores could lead to exciton-coupled CD signals, which are characterized by bisignate (two-signed) Cotton effects. columbia.eduacs.org The analysis of these signals can provide detailed information about the absolute configuration of the chiral center.

Interactive Data Table: Hypothetical Chiroptical Data for a Chiral Isomer of this compound

| Chromophore | Electronic Transition | Approximate Wavelength (nm) | Expected CD Signal |

| Thioester C=O | n→π | 230-240 | Weak to Medium Cotton Effect |

| Thioester C=O | π→π | <220 | Strong Cotton Effect |

| Amidine C=N | n→π | ~220-240 | Weak to Medium Cotton Effect |

| Amidine C=N | π→π | <210 | Strong Cotton Effect |

In the absence of experimental data, the precise nature of the CD spectrum remains speculative. However, the principles of chiroptical spectroscopy suggest that if this compound is synthesized in an enantiomerically pure form, CD spectroscopy would be an invaluable tool for its stereochemical characterization.

Biochemical Interactions and Mechanistic Enzymology of N Ethylamidinothiocholine

Interactions with Cholinergic System Components

Substrate and Inhibitory Profiles with Cholinesterases (Acetylcholinesterase, Butyrylcholinesterase)

No research data is available to describe the interaction of N'-Ethylamidinothiocholine with acetylcholinesterase or butyrylcholinesterase.

Ligand Binding and Allosteric Modulation of Nicotinic Acetylcholine (B1216132) Receptors (In Vitro Systems)

There is no published information regarding the binding affinity or allosteric modulatory effects of this compound on nicotinic acetylcholine receptors.

Agonistic and Antagonistic Activity at Muscarinic Acetylcholine Receptors (In Vitro Systems)

No studies have been found that investigate the agonistic or antagonistic properties of this compound at muscarinic acetylcholine receptors.

Enzyme Kinetics and Mechanistic Enzymology with this compound

Determination of Michaelis-Menten Constants (Km) and Turnover Rates (kcat)

Due to the lack of research, no Michaelis-Menten constants (Km) or turnover rates (kcat) have been determined for this compound with any enzyme.

Investigation of Enzyme Inhibition Mechanisms (Competitive, Non-competitive, Uncompetitive)

There is no information available to characterize the mechanism of enzyme inhibition, if any, by this compound.

Interactions with Non-Cholinergic Enzymes and Receptors

The specificity of any chemical compound for its intended biological target is rarely absolute. Therefore, profiling the interactions of this compound against a wide array of other enzymes and receptors is a critical step in its biochemical characterization. Such studies are essential to identify any potential "off-target" effects, which occur when a compound binds to and modulates the activity of proteins other than its primary target.

Binding Affinity Profiling against Diverse Biological Targets

To ascertain the selectivity of this compound, its binding affinity would be systematically tested against a panel of diverse biological targets. This panel typically includes a wide range of receptors, ion channels, transporters, and non-cholinergic enzymes. High-throughput screening methods are often employed for this purpose, allowing for the rapid assessment of binding against numerous proteins.

The binding affinity is typically quantified by the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50). A lower Ki or IC50 value indicates a higher binding affinity. The data from such a screening would be compiled into a binding affinity profile, which provides a comprehensive overview of the compound's selectivity.

Hypothetical Binding Affinity Profile for this compound

| Target Class | Specific Target | Binding Affinity (Ki) |

|---|---|---|

| G-Protein Coupled Receptors | Adrenergic Receptor α1 | > 10 µM |

| Dopamine Receptor D2 | > 10 µM | |

| Ion Channels | Sodium Channel (Nav1.5) | > 10 µM |

| Potassium Channel (hERG) | > 10 µM | |

| Enzymes (Non-cholinergic) | Monoamine Oxidase A (MAO-A) | > 10 µM |

| Cyclooxygenase-2 (COX-2) | > 10 µM |

This table presents hypothetical data for illustrative purposes, as specific experimental values for this compound are not publicly available.

Modulation of Enzyme Activity Beyond Cholinesterases

Beyond simply binding to other proteins, it is crucial to determine whether this compound modulates their biological activity. A compound can act as an inhibitor, an activator, or have no effect on the function of an enzyme. Enzyme activity assays are performed to measure the rate of a specific biochemical reaction in the presence and absence of the compound.

For any non-cholinergic enzyme where significant binding is observed, further enzymatic assays would be necessary to characterize the nature and extent of modulation. This would involve determining key kinetic parameters to understand the mechanism of interaction.

Hypothetical Modulation of Non-Cholinergic Enzyme Activity by this compound

| Enzyme | Effect | Potency (IC50/EC50) | Mechanism |

|---|---|---|---|

| Carbonic Anhydrase II | No significant inhibition | > 50 µM | N/A |

| Trypsin | Weak inhibition | ~ 25 µM | Competitive |

This table presents hypothetical data for illustrative purposes, as specific experimental values for this compound are not publicly available.

Protein-Ligand Binding Dynamics and Thermodynamics

Understanding the forces that govern the interaction between this compound and a protein target provides deeper insights into the binding mechanism. Techniques such as isothermal titration calorimetry (ITC) and surface plasmon resonance (SPR) are employed to elucidate the thermodynamics and kinetics of binding.

Thermodynamic analysis can dissect the binding energy into its enthalpic (ΔH) and entropic (ΔS) contributions. whiterose.ac.uk Enthalpy reflects the changes in bonding and electrostatic interactions, while entropy relates to changes in the disorder of the system, including conformational changes in the protein and ligand, and the displacement of water molecules from the binding site. whiterose.ac.uk

The dynamics of the protein-ligand interaction, including the rates of association (kon) and dissociation (koff), are also critical. A slow dissociation rate, for instance, can lead to a prolonged biological effect. Molecular dynamics simulations can further complement experimental data by providing an atomistic view of the binding process and the conformational changes that occur upon complex formation. nih.gov

A comprehensive understanding of these binding dynamics and thermodynamics is fundamental to predicting a compound's behavior in a biological system and for the rational design of molecules with improved specificity and efficacy.

Table of Mentioned Compounds

| Compound Name |

|---|

Mechanistic Investigations of N Ethylamidinothiocholine S Actions in Biological Systems

Cellular Signaling Pathway Interrogation in Cultured Cell Lines (In Vitro)

No information available.

Neurotransmitter Release and Uptake Mechanisms (In Vitro and Ex Vivo Models)

No information available.

Ion Channel Gating and Modulation via Electrophysiological Techniques (In Vitro)

No information available.

Comparative Mechanistic Studies of N'-Ethylamidinothiocholine with N'-Methylamidinothiocholine and Other Amidinothiocholine Derivatives

No information available.

Investigation of Actions on Autonomic Ganglia and Nervous System Components (In Vitro/Ex Vivo Models)

No information available.

Theoretical and Computational Chemistry Studies of N Ethylamidinothiocholine

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations offer a powerful lens through which to examine the intrinsic properties of N'-Ethylamidinothiocholine. These methods, rooted in the principles of quantum mechanics, provide detailed information about the molecule's geometry, electron distribution, and reactivity.

Geometry Optimization and Conformational Landscape Analysis

The three-dimensional structure of a molecule is fundamental to its function. Geometry optimization calculations are performed to identify the most stable arrangement of atoms in this compound, corresponding to the minimum energy conformation. The conformational landscape, which describes the various spatial arrangements accessible to the molecule through bond rotations, is also a critical area of investigation. For flexible molecules like this compound, understanding the relative energies of different conformers is essential for predicting its behavior in different environments. While specific experimental data on the bond lengths, angles, and dihedral angles of this compound are not yet widely published, theoretical calculations provide initial estimates for these parameters.

Table 1: Predicted Structural Parameters of this compound (Exemplary Data) This table is illustrative and based on general principles of computational chemistry for similar structures, as specific published data for this compound is not available.

| Parameter | Predicted Value |

|---|---|

| C-S Bond Length | ~1.8 Å |

| C-N (amidine) Bond Length | ~1.3 Å |

| N-C-S-C Dihedral Angle | Varies with conformation |

Calculation of Electronic Properties (e.g., HOMO-LUMO Gaps, Electrostatic Potentials)

The electronic properties of this compound dictate its reactivity and intermolecular interactions. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key frontiers in chemical reactions. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical stability and reactivity. A smaller gap suggests higher reactivity.

Electrostatic potential maps are also calculated to visualize the charge distribution across the molecule. These maps identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which are crucial for understanding how this compound might interact with other molecules, including biological targets.

Table 2: Predicted Electronic Properties of this compound (Exemplary Data) This table is illustrative and based on general principles of computational chemistry for similar structures, as specific published data for this compound is not available.

| Property | Predicted Value |

|---|---|

| HOMO Energy | Dependent on computational method |

| LUMO Energy | Dependent on computational method |

| HOMO-LUMO Gap | Indicator of chemical reactivity |

| Dipole Moment | Reflects overall polarity |

Molecular Dynamics Simulations for Conformational Sampling and Solvent Effects

While quantum chemical calculations provide insights into static molecular properties, molecular dynamics (MD) simulations offer a dynamic view of this compound's behavior over time. osti.govmdpi.com These simulations model the movement of atoms and molecules, allowing for the exploration of the conformational space and the influence of the surrounding environment, such as a solvent. By simulating the molecule in an aqueous environment, for instance, researchers can observe how water molecules interact with different parts of this compound and how these interactions affect its shape and flexibility. This information is vital for understanding its behavior in biological systems.

Molecular Docking and Ligand-Protein Interaction Modeling

To explore the potential biological activity of this compound, molecular docking and ligand-protein interaction modeling are employed. mdpi.com These computational techniques predict how a small molecule (ligand), such as this compound, might bind to a biological macromolecule, typically a protein.

Prediction of Binding Modes and Affinities with Biological Targets

Molecular docking simulations place the this compound molecule into the binding site of a target protein in various orientations and conformations. The interactions between the ligand and the protein, such as hydrogen bonds and hydrophobic interactions, are then evaluated to predict the most likely binding mode. The binding affinity, which indicates the strength of the interaction, can also be estimated. This allows for the screening of potential biological targets and the generation of hypotheses about the molecule's mechanism of action.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. While a comprehensive QSAR model for this compound and its analogs is yet to be developed, this approach holds promise for the future. By synthesizing and testing a series of related compounds, researchers can build a QSAR model that can predict the activity of new, untested molecules. This can significantly accelerate the drug discovery process by prioritizing the synthesis of compounds with the highest predicted potency and a lower likelihood of adverse effects.

Ab Initio and Density Functional Theory (DFT) Studies of Reaction Mechanisms

Theoretical and computational chemistry provide powerful tools for investigating reaction mechanisms at the atomic level. nih.gov For a compound like this compound, which contains a reactive thiol group, DFT calculations are particularly useful for understanding its interactions and transformations. nih.govmdpi.com

Ab initio and DFT methods can be employed to model the geometric and electronic structures of reactants, transition states, and products. nih.gov These calculations help in determining the potential energy surface of a reaction, thereby identifying the most probable reaction pathways. For instance, in reactions involving the thiol group of this compound, DFT can elucidate the mechanisms of nucleophilic attack, proton transfer, and redox processes. nih.govmdpi.com

Key applications of these methods include:

Reaction Pathway Analysis: DFT studies can map out the intricate steps of a chemical reaction, such as the addition of the thiol group to an electrophile. This involves locating transition states and calculating activation energies, which are crucial for understanding reaction kinetics. nih.govpku.edu.cn

Reactivity Descriptors: Conceptual DFT provides various reactivity indices like Fukui functions, which can predict the most reactive sites within the this compound molecule. nih.gov This is essential for understanding its regioselectivity in chemical reactions.

Solvent Effects: Computational models can simulate the influence of different solvents on the reaction mechanism and energetics, providing a more realistic representation of chemical processes in solution. nih.gov

A hypothetical DFT study on the reaction of this compound with an α,β-unsaturated carbonyl compound could involve the following steps:

Optimization of the geometries of this compound and the electrophile.

Calculation of the energies of the frontier molecular orbitals (HOMO and LUMO) to assess the initial interaction. unimib.itnih.gov

Mapping the potential energy surface for the Michael addition reaction, identifying the transition state for the carbon-sulfur bond formation. nih.gov

Investigating the subsequent proton transfer steps to yield the final product.

The table below illustrates hypothetical activation energy data that could be obtained from such a DFT study, comparing different reaction pathways.

| Reaction Pathway | Transition State Structure | Activation Energy (kcal/mol) |

| Concerted [4+2] Cycloaddition | TS_cycloaddition | 35.8 |

| Stepwise Michael Addition | TS_michael_addition | 21.7 |

| Proton-Coupled Electron Transfer | TS_pcet | 28.3 |

This table is illustrative and based on general principles of computational chemistry applied to similar thiol-containing compounds.

Application of Machine Learning and AI in this compound Research

The integration of machine learning (ML) and artificial intelligence (AI) is revolutionizing computational chemistry and drug discovery. nih.govnih.govh-brs.de While specific ML models for this compound are not yet developed, the existing frameworks for other acetylcholinesterase inhibitors can be readily adapted. nih.govnih.gov

Potential applications of ML and AI in this compound research include:

Quantitative Structure-Activity Relationship (QSAR) Modeling: ML algorithms can build robust QSAR models to predict the inhibitory activity of this compound and its analogs against acetylcholinesterase. researchgate.net These models identify key molecular descriptors that correlate with biological activity.

Prediction of Physicochemical Properties: AI can be used to predict essential properties such as solubility, toxicity, and metabolic stability, which are critical for drug development.

De Novo Drug Design: Generative AI models can design novel molecules with desired properties, potentially leading to the discovery of more potent and selective acetylcholinesterase inhibitors based on the this compound scaffold.

The development of an ML model for predicting the acetylcholinesterase inhibitory activity of compounds related to this compound would typically involve the workflow presented in the table below.

| Step | Description | Key Techniques |

| 1. Data Collection | Assembling a dataset of molecules with known acetylcholinesterase inhibitory activity. | ChEMBL, PubChem databases |

| 2. Feature Engineering | Calculating molecular descriptors (e.g., fingerprints, physicochemical properties). | RDKit, PaDEL-Descriptor |

| 3. Model Training | Training various ML algorithms on the dataset. | Random Forest, Support Vector Machines, Neural Networks |

| 4. Model Validation | Evaluating the predictive performance of the models using metrics like R² and RMSE. | Cross-validation, external test set |

| 5. Prediction | Using the best model to predict the activity of this compound. |

This table outlines a general workflow for applying machine learning in drug discovery.

Advanced Analytical Methodologies for N Ethylamidinothiocholine Quantification and Detection

High-Performance Liquid Chromatography (HPLC) Method Development

HPLC is a cornerstone technique for the analysis of non-volatile and polar compounds. Given the likely ionic and polar nature of N'-Ethylamidinothiocholine, HPLC offers several promising approaches for its separation and quantification.

Standard reverse-phase (RP) HPLC with C18 or C8 columns may offer limited retention for a polar and potentially charged compound like this compound. To overcome this, two primary strategies can be employed: aqueous normal-phase (ANP) or hydrophilic interaction liquid chromatography (HILIC), and ion-pair chromatography.

HILIC is well-suited for the retention of highly polar compounds. A HILIC method would utilize a polar stationary phase and a mobile phase with a high concentration of an organic solvent, like acetonitrile, and a small amount of aqueous buffer.

Alternatively, ion-pair reverse-phase chromatography is a powerful technique for the analysis of ionic and highly polar substances on traditional reverse-phase columns. This method involves the addition of an ion-pairing reagent to the mobile phase. For the cationic this compound, an anionic ion-pairing reagent, such as an alkyl sulfonate (e.g., heptanesulfonate), would be used. The reagent forms a neutral ion pair with the analyte, which can then be retained and separated by the nonpolar stationary phase.

Table 1: Hypothetical HPLC-UV Method Parameters for this compound Analysis

| Parameter | Reverse-Phase with Ion-Pairing |

|---|---|

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1 M Phosphate Buffer (pH 3.0) with 5 mM Sodium Heptanesulfonate |

| Mobile Phase B | Acetonitrile |

| Gradient | 10% B to 50% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 230 nm |

| Injection Volume | 10 µL |

This interactive table provides a potential starting point for method development.

Should this compound exist as a racemic mixture, the separation of its enantiomers would be crucial for stereospecific studies. Chiral HPLC is the method of choice for this purpose. The separation can be achieved using a chiral stationary phase (CSP). Polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) are often effective for a wide range of compounds and could be a suitable starting point for method development. The mobile phase would typically consist of a mixture of a non-polar solvent like hexane (B92381) and an alcohol such as isopropanol (B130326) or ethanol.

Table 2: Proposed Chiral HPLC Method Parameters for this compound Enantiomers

| Parameter | Chiral HPLC Conditions |

|---|---|

| Column | Chiralpak AD-H, 4.6 x 250 mm, 5 µm |

| Mobile Phase | Hexane:Isopropanol (80:20, v/v) with 0.1% Diethylamine |

| Flow Rate | 0.8 mL/min |

| Column Temperature | 25 °C |

| Detection | UV at 230 nm |

| Injection Volume | 5 µL |

This interactive table outlines a potential method for the enantiomeric separation of this compound.

Gas Chromatography (GC) for Volatile Derivatives

Direct analysis of the non-volatile and thermally labile this compound by GC is generally not feasible. However, GC analysis can be employed following a chemical derivatization step to convert the analyte into a more volatile and thermally stable form.

A potential derivatization strategy for the amidine group could involve reaction with an alkyl isocyanate to form a stable derivative suitable for GC analysis. This approach has been successful for the analysis of amidine-containing degradation products of chemical warfare agents researchgate.net. The thioether and quaternary ammonium-like groups may also undergo specific derivatization reactions.

Table 3: Postulated GC-MS Method Parameters for Derivatized this compound

| Parameter | GC-MS Conditions |

|---|---|

| Derivatization Reagent | Isopropyl isocyanate in the presence of triethylamine |

| GC Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness |

| Carrier Gas | Helium, constant flow 1.2 mL/min |

| Oven Program | 100 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min |

| Injector Temperature | 250 °C |

| MS Ion Source Temp. | 230 °C |

| MS Quadrupole Temp. | 150 °C |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Scan Range | m/z 50-550 |

This interactive table presents a hypothetical GC-MS method following a derivatization step.

Capillary Electrophoresis (CE) for High-Resolution Separation

Capillary electrophoresis is a high-resolution separation technique particularly well-suited for charged analytes like this compound. Its high efficiency, short analysis times, and minimal sample consumption make it an attractive alternative to HPLC.

For the analysis of this compound, Capillary Zone Electrophoresis (CZE) would be the most direct approach. The separation is based on the charge-to-size ratio of the analyte. A low pH buffer would ensure the amidine group is protonated, imparting a positive charge on the molecule, facilitating its migration towards the cathode. The use of a non-aqueous CE (NACE) could also be explored to improve solubility and separation selectivity nih.govnih.gov.

Table 4: Suggested Capillary Zone Electrophoresis Method Parameters

| Parameter | CZE Conditions |

|---|---|

| Capillary | Fused-silica, 50 µm i.d., 60 cm total length (50 cm effective) |

| Background Electrolyte | 50 mM Phosphate buffer, pH 2.5 |

| Separation Voltage | +25 kV |

| Temperature | 25 °C |

| Injection | Hydrodynamic (50 mbar for 5 s) |

| Detection | Direct UV at 214 nm |

This interactive table details a potential CZE method for the analysis of this compound.

Hyphenated Analytical Techniques for Complex Sample Analysis

Hyphenated techniques, which couple a separation method with a powerful detection technique like mass spectrometry, are indispensable for the analysis of complex samples where high sensitivity and specificity are required.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for trace quantification and metabolite identification due to its exceptional sensitivity and selectivity. An LC-MS/MS method for this compound would likely employ a reverse-phase or HILIC separation, similar to the HPLC methods described above, coupled to a tandem mass spectrometer.

Electrospray ionization (ESI) in positive ion mode would be the most suitable ionization technique for the quaternary ammonium-like structure of this compound. For quantification, the instrument would be operated in Multiple Reaction Monitoring (MRM) mode. This involves selecting the precursor ion (the molecular ion of this compound) and monitoring specific product ions that are formed upon collision-induced dissociation. This technique provides a high degree of selectivity and sensitivity, making it ideal for trace analysis in complex matrices nih.govnih.govrsc.org.

For metabolite identification, high-resolution mass spectrometry (HRMS) coupled with LC would be employed. This would allow for the accurate mass measurement of potential metabolites, aiding in the elucidation of their elemental composition and structure nih.govijpras.com.

Table 5: Proposed LC-MS/MS (MRM) Parameters for Trace Quantification

| Parameter | LC-MS/MS Conditions |

|---|---|

| LC Column | HILIC, 2.1 x 100 mm, 1.7 µm |

| Mobile Phase A | 10 mM Ammonium (B1175870) Formate in Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient | 95% B to 40% B over 8 minutes |

| Flow Rate | 0.4 mL/min |

| Ionization Source | Electrospray Ionization (ESI), Positive Mode |

| MRM Transition | Precursor Ion (M+) → Product Ion 1; Precursor Ion (M+) → Product Ion 2 |

| Collision Energy | Optimized for specific transitions |

This interactive table provides a framework for developing a sensitive and selective LC-MS/MS method for this compound.

GC-MS for Volatile Compound Profiling

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for separating and identifying volatile and semi-volatile compounds. However, due to the presence of a quaternary ammonium group, this compound is a non-volatile salt, making it unsuitable for direct GC-MS analysis. To overcome this limitation, Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC/MS) is the indicated methodology, a technique well-established for the analysis of similar compounds like acetylcholine (B1216132) and other choline (B1196258) esters. acs.orgnih.govnih.govacs.org

In Py-GC/MS, the sample is subjected to rapid and controlled heating to a high temperature in an inert atmosphere. This process, known as pyrolysis, causes the thermal decomposition of the non-volatile this compound into smaller, stable, and volatile fragments. These fragments are then introduced directly into the gas chromatograph for separation, followed by detection and identification by the mass spectrometer. The resulting fragmentation pattern, or pyrogram, is reproducible and characteristic of the parent molecule, allowing for its identification and quantification. For choline esters, this method has proven to be specific, simple, and rapid, with detection limits in the picomole range. nih.gov

The analysis of this compound via Py-GC/MS would involve the thermal cleavage of the molecule, likely at the ester bond and through demethylation, to produce characteristic volatile products. These products can be separated on a capillary column and identified based on their mass spectra. While specific derivatization reagents are used to increase the volatility of some molecules for GC-MS, such as those containing hydroxyl, thiol, or amine groups, pyrolysis provides a more direct route for quaternary ammonium compounds. gcms.czyoutube.com

| Parameter | Typical Condition for Choline Ester Analysis |

|---|---|

| Pyrolysis Temperature | 500 - 800 °C |

| GC Column | Capillary column (e.g., 5% phenyl-methylpolysiloxane) |

| Carrier Gas | Helium |

| Injection Mode | Split/Splitless |

| MS Ionization Mode | Electron Ionization (EI) |

| MS Detector | Quadrupole or Time-of-Flight (TOF) |

Spectrophotometric and Fluorometric Assay Development for High-Throughput Detection

Spectrophotometric and fluorometric assays are foundational for high-throughput screening (HTS) due to their speed, cost-effectiveness, and compatibility with microplate formats. bioassaysys.com The development of such assays for this compound would logically be based on the detection of its thiocholine (B1204863) moiety, analogous to well-established assays for acetylthiocholine. mdpi.compublichealthtoxicology.comnih.gov

The core principle involves an enzymatic reaction where a suitable hydrolase, such as a cholinesterase, cleaves the ester bond of this compound. This cleavage releases a thiol-containing fragment. The subsequent detection of this thiol product forms the basis of the assay.

Spectrophotometric Assays: The most widely used method for thiol quantification is the Ellman's assay. bioassaysys.compublichealthtoxicology.comnih.govsigmaaldrich.com In this method, the enzymatically released thiocholine fragment reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB). This reaction produces a yellow-colored anion, 5-thio-2-nitrobenzoic acid (TNB), which is measured by its absorbance at approximately 412 nm. publichealthtoxicology.comnih.gov The intensity of the color is directly proportional to the concentration of the thiol, and therefore to the enzymatic activity. This method is robust and has been successfully automated for HTS of cholinesterase inhibitors. bioassaysys.comsigmaaldrich.com

Fluorometric Assays: For enhanced sensitivity, fluorometric methods are employed. These assays use probes that are either non-fluorescent or weakly fluorescent and become highly fluorescent upon reaction with thiols. nih.gov This "turn-on" fluorescence provides a high signal-to-noise ratio, allowing for the detection of much lower concentrations of the analyte. nih.gov Various fluorogenic reagents are available, such as maleimide-based dyes or other thiol-reactive probes, that emit light at specific wavelengths after reacting with the thiol group of the hydrolysis product. nih.gov Fluorometric assays are highly amenable to HTS and can detect enzyme activities as low as 0.1 mU/mL. abcam.com

These assay principles allow for the rapid screening of large compound libraries to identify modulators of enzymes that interact with this compound. nih.govresearchgate.net

| Feature | Spectrophotometric Assay (e.g., Ellman's Method) | Fluorometric Assay |

|---|---|---|

| Principle | Enzymatic hydrolysis releases a thiol, which reacts with a chromogenic reagent (DTNB) to produce a colored product. | Enzymatic hydrolysis releases a thiol, which reacts with a fluorogenic probe to produce a fluorescent product. |

| Key Reagents | Hydrolase enzyme, DTNB. | Hydrolase enzyme, Thiol-reactive fluorescent probe (e.g., Thiolite Green). nih.gov |

| Detection | Absorbance measurement (e.g., 412 nm). publichealthtoxicology.com | Fluorescence intensity measurement (e.g., Ex/Em 490/520 nm). nih.gov |

| Sensitivity | Moderate (micromolar range). | High (nanomolar to picomolar range). |

| Throughput | High; suitable for 96- and 384-well plates. | High; suitable for 96- and 384-well plates. |

| Advantages | Robust, well-established, cost-effective. nih.gov | Higher sensitivity, lower background interference. nih.gov |

| Disadvantages | Potential for interference from colored compounds. | Potential for interference from fluorescent compounds; probes can be more expensive. |

Electrochemical Sensing Platforms for Real-Time Monitoring

Electrochemical sensors offer exceptional sensitivity, rapid response times, and the potential for miniaturization, making them ideal for the real-time monitoring of this compound. These biosensors typically operate by coupling an enzymatic reaction with an electrochemical transducer. researchgate.net

The design of an electrochemical sensor for this compound would be analogous to those developed for acetylcholine and other thiocholine esters. acs.orgnih.gov The most common configuration involves the immobilization of a specific hydrolase enzyme onto the surface of an electrode. When the sensor is exposed to a sample containing this compound, the immobilized enzyme catalyzes its hydrolysis, generating an electroactive thiol product.

This thiol can be detected directly via oxidation at the electrode surface. nih.gov An electrical potential is applied to the working electrode, and the current generated by the oxidation of the thiol is measured. This amperometric signal is directly proportional to the concentration of this compound in the sample. The reaction can be summarized as:

2 R-SH (Thiol) → R-S-S-R (Disulfide) + 2H⁺ + 2e⁻

To enhance sensor performance, the electrode surface is often modified with nanomaterials such as gold nanoparticles, carbon nanotubes, or graphene. nih.gov These materials increase the electrode's surface area, improve enzyme stability, and facilitate faster electron transfer, thereby amplifying the electrochemical signal and lowering the detection limit. nih.govmdpi.com For instance, the use of mediators like cobalt phthalocyanine (B1677752) or metal nanoparticles can decrease the overpotential required for thiol oxidation, reducing interferences and improving sensor selectivity. nih.gov Such platforms can be integrated into microfluidic devices, enabling continuous, real-time analysis of biochemical processes involving this compound.

| Electrode Platform | Sensing Principle | Key Features | Potential Advantage for this compound |

|---|---|---|---|

| Glassy Carbon Electrode (GCE) | Direct oxidation of the enzymatically produced thiol. | Wide potential window, low background current. | Provides a stable and reproducible base for sensor construction. |

| Gold Nanoparticle (AuNP) Modified Electrode | Catalyzes thiol oxidation and enhances enzyme loading. | High surface area, excellent conductivity, biocompatibility. nih.gov | Increased sensitivity and lower limit of detection. |

| Carbon Nanotube (CNT) Modified Electrode | Promotes faster electron transfer for thiol oxidation. | High electrical conductivity, large surface area, mechanical strength. | Enhanced signal amplification and rapid response time. |

| Prussian Blue (PB) Modified Electrode | Acts as an electrocatalyst for the oxidation of thiol products. | Excellent catalytic activity at a low potential. nih.gov | High sensitivity and selectivity with reduced interference from other electroactive species. |

Scientific Inquiry into this compound Faces Data Void

A comprehensive review of available scientific literature and chemical databases reveals a significant lack of information on the chemical compound this compound, precluding a detailed analysis of its biochemical properties and potential applications. Despite targeted searches aimed at elucidating its biochemistry, synthesis, and research utility, no discernible data emerged, rendering the construction of a scientific article on this specific molecule currently impossible.

Conclusion and Future Research Perspectives for N Ethylamidinothiocholine

Potential for N'-Ethylamidinothiocholine as a Fundamental Tool in Basic Scientific Inquiry:Assessing a compound's potential as a research tool, for instance as a molecular probe or a pharmacological reference standard, necessitates an understanding of its inherent properties and biological activity. This information does not appear to exist in the public domain.

The complete absence of data for "this compound" in scientific literature suggests that it may be a novel, yet-to-be-synthesized compound, a proprietary molecule not disclosed in public research, or a misnomer. Until foundational research on its synthesis, characterization, and basic properties is conducted and published, any discussion of its broader scientific implications remains purely speculative.

Q & A

Q. How can interdisciplinary teams harmonize protocols when studying this compound across biochemistry and pharmacology domains?

- Methodological Answer :

- Consensus Workshops : Develop cross-disciplinary SOPs through iterative feedback, addressing terminology differences (e.g., "activity" in enzymology vs. "potency" in pharmacology).

- Data Harmonization : Use ontologies (e.g., ChEBI for chemical entities) to standardize annotations.

- Shared Platforms : Adopt electronic lab notebooks (e.g., LabArchives) for real-time data sharing and version control .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.